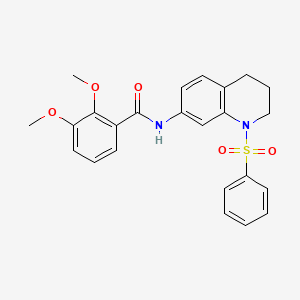

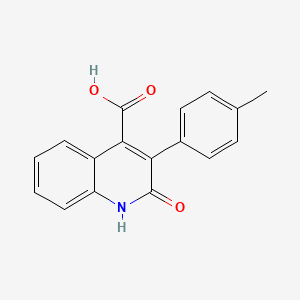

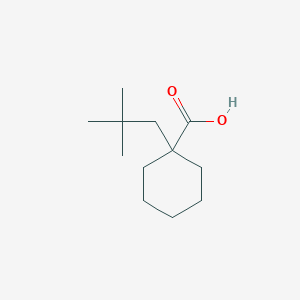

2,3-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,3-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

While specific structural data for “this compound” is not available, similar benzamide compounds have been analyzed using single-crystal X-ray diffraction techniques .Chemical Reactions Analysis

The in vitro antioxidant activity of similar benzamide compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Wissenschaftliche Forschungsanwendungen

Cyclization Techniques in Synthesis

Research on related compounds, such as tetrahydroisoquinolines and benzazepines, has demonstrated the effectiveness of cyclization techniques, including Pummerer-type cyclization, to synthesize complex molecules. For example, Saitoh et al. (2001) used the Pummerer reaction to synthesize 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and related compounds, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This suggests potential applications in synthesizing structurally complex molecules for various scientific purposes, including drug discovery and materials science (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Anticancer and Biological Activity

Abdallah, Hassaneen, and Abdelhadi (2009) explored the Michael addition reaction to prepare tetrahydropyridino[2,1-a]-isoquinoline derivatives, leading to compounds with potential for biological applications, such as anticancer agents. This research demonstrates the utility of complex organic compounds, possibly including derivatives of "2,3-dimethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide," in developing therapeutic agents (Abdallah, Hassaneen, & Abdelhadi, 2009).

Novel Synthetic Routes

The work by Toda, Sakagami, and Sano (1999) on synthesizing tetrahydroquinolines via Pummerer-type cyclization showcases innovative synthetic routes for constructing complex molecular frameworks. This research underscores the significance of novel synthetic methodologies for advancing the field of organic synthesis, potentially offering new pathways for synthesizing the compound and its analogs (Toda, Sakagami, & Sano, 1999).

Pharmacological Applications

Research into the pharmacological applications of related compounds, such as sigma-2 receptor probes by Xu et al. (2005), highlights the potential of these molecules in developing diagnostic and therapeutic tools for various diseases, including cancer. This illustrates the broader impact of chemical synthesis research on healthcare and medicine (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Eigenschaften

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-14-13-17-8-7-15-26(21(17)16-18)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYUHFNGDQGJHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2458652.png)

![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)

![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)